molecular formula C17H21N3O3 B6662878 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylcyclohexane-1-carboxylic acid

1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylcyclohexane-1-carboxylic acid

Cat. No.: B6662878
M. Wt: 315.37 g/mol
InChI Key: GIMLHOZTMIJNLF-UHFFFAOYSA-N
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Description

1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylcyclohexane-1-carboxylic acid is a complex organic compound featuring an imidazo[1,2-a]pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The imidazo[1,2-a]pyridine scaffold is known for its biological activity and has been utilized in the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylcyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core . Subsequent acylation with 4-methylcyclohexane-1-carboxylic acid chloride under basic conditions yields the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of environmentally benign catalysts like molecular iodine have been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens (e.g., bromine), sulfonyl chlorides.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in medicinal chemistry research .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylcyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the imidazo[1,2-a]pyridine core with a cyclohexane carboxylic acid moiety makes it a valuable compound for further research and development .

Properties

IUPAC Name

1-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12-5-7-17(8-6-12,16(22)23)19-15(21)10-13-11-20-9-3-2-4-14(20)18-13/h2-4,9,11-12H,5-8,10H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMLHOZTMIJNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C(=O)O)NC(=O)CC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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